4-(5-Nitro-1-benzothiophene-2-carbonyl)morpholine
Overview
Description
4-(5-Nitro-1-benzothiophene-2-carbonyl)morpholine is a chemical compound with the molecular formula C13H12N2O4S It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom
Preparation Methods
The synthesis of 4-(5-Nitro-1-benzothiophene-2-carbonyl)morpholine typically involves the reaction of 5-nitro-1-benzothiophene-2-carbonyl chloride with morpholine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and the use of catalysts to enhance yield and efficiency .
Chemical Reactions Analysis
4-(5-Nitro-1-benzothiophene-2-carbonyl)morpholine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The benzothiophene ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(5-Nitro-1-benzothiophene-2-carbonyl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes
Mechanism of Action
The mechanism of action of 4-(5-Nitro-1-benzothiophene-2-carbonyl)morpholine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzothiophene ring structure also plays a crucial role in its activity by facilitating interactions with biological targets .
Comparison with Similar Compounds
4-(5-Nitro-1-benzothiophene-2-carbonyl)morpholine can be compared with other similar compounds, such as:
2,6-dimethyl-4-(5-nitro-1-benzothiophene-2-carbonyl)morpholine: This compound has additional methyl groups, which may affect its chemical and biological properties.
5-nitro-1-benzothiophene-2-carbonyl chloride: This precursor compound lacks the morpholine moiety and has different reactivity and applications.
The uniqueness of this compound lies in its specific structure, which combines the benzothiophene ring with a morpholine moiety, leading to distinct chemical and biological properties .
Properties
IUPAC Name |
morpholin-4-yl-(5-nitro-1-benzothiophen-2-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c16-13(14-3-5-19-6-4-14)12-8-9-7-10(15(17)18)1-2-11(9)20-12/h1-2,7-8H,3-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKIUKKCYXXNBIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10393293 | |
Record name | Morpholine, 4-[(5-nitrobenzo[b]thien-2-yl)carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10393293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
16.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24816074 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
96446-86-5 | |
Record name | Morpholine, 4-[(5-nitrobenzo[b]thien-2-yl)carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10393293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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